N-Boc-2-aminoacetaldehyde
Overview
Description
Mechanism of Action
Target of Action
N-Boc-2-aminoacetaldehyde is an organic building block . It is primarily used in the synthesis of carbohydrates and in studies relating to inhibitors of cathepsin K . Cathepsin K is a protein-coding gene, and its associated pathways are Degradation of the extracellular matrix and Collagen chain trimerization .
Mode of Action
The compound reacts with the Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . This reaction is a key step in its mode of action.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . GABA is a significant inhibitory neurotransmitter in the mammalian central nervous system. It plays a principal role in reducing neuronal excitability throughout the nervous system. The downstream effects of this pathway can have significant impacts on neurological function and homeostasis.
Result of Action
The result of this compound’s action is the production of γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . These units can be used in further biochemical reactions and pathways, contributing to various physiological effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is a light yellow solid at room temperature and has strong hygroscopicity and is easily oxidized . It is insoluble in water but soluble in common organic solvents including ethyl acetate, dichloromethane, and dimethyl sulfoxide . These properties can influence how the compound interacts with its environment, potentially affecting its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-2-aminoacetaldehyde can be synthesized through the reaction of tert-butyl carbamate with 2-aminoacetaldehyde. The reaction typically involves the use of formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala . The α-methylenation of this amino aldehyde proceeds efficiently under these conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-aminoacetaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It can react with Horner-Wadsworth-Emmons (HWE) reagent to form γ-aminobutyric acid (GABA)-derived α-keto amide/ester units.
Reduction Reactions: The compound can be reduced to form different amines and alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Formaldehyde: Used in α-methylenation reactions.
Horner-Wadsworth-Emmons Reagent: Utilized in condensation reactions to form GABA derivatives.
Catalysts: Pyrrolidine proprionic acid or L-Pro-β-Ala for α-methylenation.
Major Products
γ-Aminobutyric Acid (GABA) Derivatives: Formed through condensation reactions.
Amines and Alcohols: Produced via reduction reactions.
Scientific Research Applications
N-Boc-2-aminoacetaldehyde is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
N-Boc-ethanolamine: tert-Butyl N-(2-hydroxyethyl)carbamate.
N-Boc-1,6-hexanediamine: Used in similar synthetic applications.
N-Boc-ethylenediamine: Another related compound with similar reactivity.
Uniqueness
N-Boc-2-aminoacetaldehyde is unique due to its ability to form GABA-derived α-keto amide/ester units, which are valuable in various synthetic applications . Its versatility in undergoing multiple types of reactions, including condensation, reduction, and substitution, further distinguishes it from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(2-oxoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNRTYKOPZDRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401186 | |
Record name | N-Boc-2-aminoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89711-08-0 | |
Record name | N-Boc-2-aminoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Boc-2-aminoacetaldehyde in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis, particularly for constructing molecules containing the γ-aminobutyric acid (GABA) unit. [] It's a protected form of the unstable 2-aminoacetaldehyde, offering stability and versatility in synthetic applications. For example, it can be employed in Horner-Wadsworth-Emmons reactions to generate α-keto amide/ester units found in various bioactive compounds. []
Q2: Can you elaborate on the application of this compound in the synthesis of (+)-negamycin?
A: Researchers have successfully utilized commercially available, achiral this compound as the starting material for an efficient total synthesis of (+)-negamycin. [] This approach highlights the compound's utility in constructing complex natural products with potential therapeutic applications, particularly as a chemotherapeutic agent for genetic diseases. []
Q3: How does this compound interact with cathepsin L, and what are the implications of this interaction?
A: While this compound itself might not be a potent cathepsin L inhibitor, its structural information, when bound to cathepsin L, provides valuable insights for designing more effective inhibitors. [] Crystallographic studies have elucidated the binding mode of this compound within the active site of cathepsin L, revealing key interactions that can guide the development of novel inhibitors targeting this protease. [] This knowledge is particularly relevant for addressing diseases where cathepsin L plays a crucial role, including viral infections and lysosome-related disorders. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.